molecular formula C20H24BNO3 B14912468 N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B14912468
M. Wt: 337.2 g/mol
InChI Key: SOAASBKVMWCFSA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the meta position of the phenyl ring and a 2-methyl substituent adjacent to the boronate. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of aryl boronate esters .

Properties

Molecular Formula

C20H24BNO3

Molecular Weight

337.2 g/mol

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H24BNO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)12-9-13-17(14)22-18(23)15-10-7-6-8-11-15/h6-13H,1-5H3,(H,22,23)

InChI Key

SOAASBKVMWCFSA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methyl-3-bromophenylboronic acid with pinacol in the presence of a palladium catalyst to form the boronic ester. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and drug delivery systems. The amide group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural differences and similarities with selected analogs:

Compound Name Key Substituents/Modifications Molecular Weight Key Applications/Properties Reference
Target Compound : N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide - 2-Methyl group on phenyl
- Benzamide at meta position to boronate
~377.3 g/mol* Suzuki coupling precursor; potential biological activity via benzamide interactions
N,N-Diisopropyl-3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - N,N-Diisopropyl amide
- 3-Methoxy substituent
361.29 g/mol Enhanced lipophilicity due to diisopropyl groups; methoxy may alter electronic properties
N-(4-(tert-Butyl)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - Boronate at para position
- Bulky tert-butylphenyl amide
~363.3 g/mol Steric hindrance impacts cross-coupling efficiency; potential for hydrophobic interactions
N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - Cyanomethyl amide
- 2-Methyl group
300.16 g/mol Electrophilic cyanomethyl group may enhance reactivity in nucleophilic substitutions
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide - Cyclopropanecarboxamide
- No methyl substituent
287.17 g/mol Conformational rigidity from cyclopropane; reduced steric bulk compared to benzamide
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 2-Fluoro substituent
- N-Ethyl amide
~293.2 g/mol Fluorine enhances metabolic stability; electronic effects alter boronate reactivity

*Estimated based on analogous structures.

Physicochemical Properties

  • Melting Points : Boronate-containing benzamides exhibit wide melting ranges (e.g., 90–242°C in ), influenced by substituents. The target compound’s 2-methyl group may lower melting point compared to nitro- or trifluoromethyl-substituted analogs .
  • Solubility: Lipophilic groups (e.g., tert-butyl in ) reduce aqueous solubility, while polar amides (e.g., cyanomethyl in ) enhance it.

Reactivity in Cross-Coupling Reactions

  • Boronate Position : Meta-substituted boronates (target compound) exhibit different electronic effects compared to para-substituted analogs (), affecting coupling rates and regioselectivity .
  • Steric Effects : Bulky groups (e.g., diisopropyl in ) hinder catalytic access to the boronate, reducing coupling efficiency.

Q & A

Basic: What are the established synthetic routes for N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed borylation of a halogenated precursor. For example, brominated benzamide derivatives can react with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key steps include:

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective catalysts for boron group introduction .
  • Solvent System : Use anhydrous THF or dioxane to minimize hydrolysis of the boronic ester.
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
  • Purification : Crystallization from methanol/water (4:1) yields pure product (75–82% efficiency) .
    Optimization Tips :
  • Increase equivalents of bis(pinacolato)diboron (1.2–1.5 eq) to drive the reaction to completion.
  • Use degassed solvents to prevent catalyst deactivation.
  • Monitor reaction progress via TLC or LC-MS to avoid over-reaction or by-product formation.

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The dioxaborolane group exhibits characteristic singlets for the four methyl groups at δ 1.0–1.3 ppm in ¹H NMR .
    • In ¹³C NMR, the boron-bound oxygen carbons appear at ~80–85 ppm, while the aromatic carbons adjacent to the boron group resonate at 130–140 ppm .
  • IR Spectroscopy :
    • Look for B-O stretching vibrations at 1350–1370 cm⁻¹ and amide C=O stretches at 1650–1680 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • High-resolution MS should confirm the molecular ion [M+H]⁺. For example, a related compound (C₂₀H₂₃BNO₃) shows m/z 340.18 .

Advanced: How does the steric and electronic environment of the boronic ester group influence the compound's reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is electron-rich due to the oxygen atoms adjacent to boron, enhancing transmetallation efficiency in Suzuki-Miyaura reactions. However, steric hindrance from the methyl groups can slow coupling with bulky aryl halides. Strategies to mitigate this include:

  • Ligand Screening : Bulky ligands like SPhos or XPhos improve reactivity with hindered substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing the palladium intermediate.
  • Kinetic Studies : Use in situ NMR to monitor coupling progress and identify rate-limiting steps .

Advanced: What strategies can be employed to resolve contradictory data regarding the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Analyze degradation via HPLC. For example, related benzamides show hydrolysis of the boronic ester at pH < 3 or > 10 .
  • Thermogravimetric Analysis (TGA) :
    • Determine decomposition temperatures; the dioxaborolane moiety typically degrades above 150°C .
  • Controlled-Atmosphere Storage :
    • Store under argon at –20°C to prevent boronic ester hydrolysis. Purity remains >95% for 6 months under these conditions .

Advanced: In computational studies, which molecular descriptors are critical for predicting the compound's behavior in catalytic cycles or supramolecular interactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to analyze boron’s vacant p-orbital interaction with palladium in cross-coupling transition states .
  • Molecular Electrostatic Potential (MEP) :
    • Identify electron-rich regions (amide oxygen) for hydrogen bonding in crystal packing .
  • Docking Studies :
    • If targeting biological activity (e.g., antifungal), use AutoDock Vina to model interactions with fungal enzymes. Boron’s Lewis acidity may coordinate active-site residues .

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